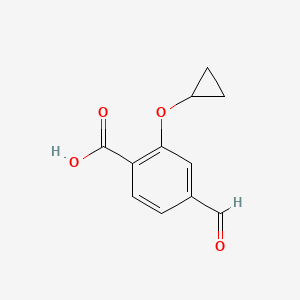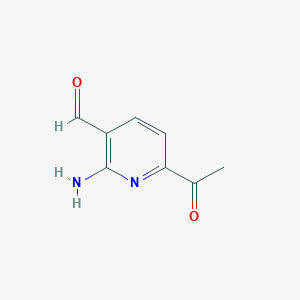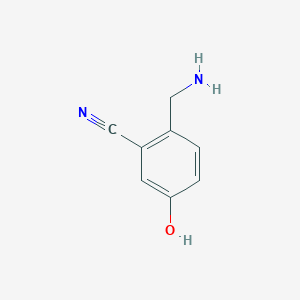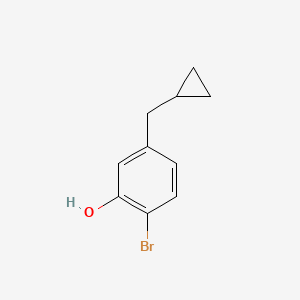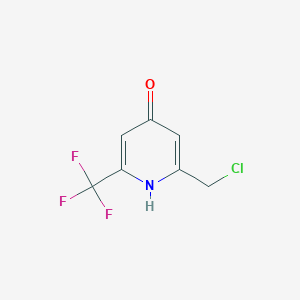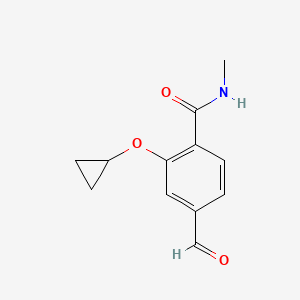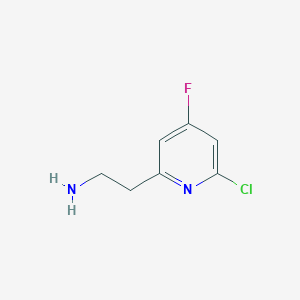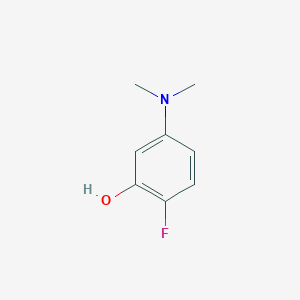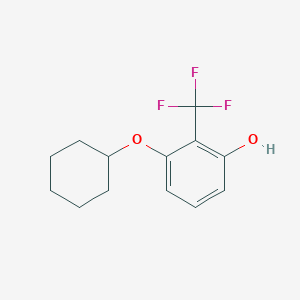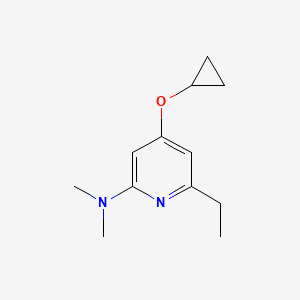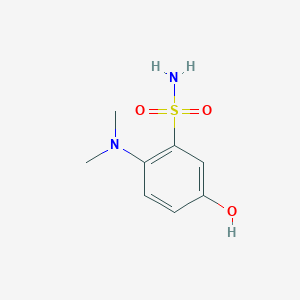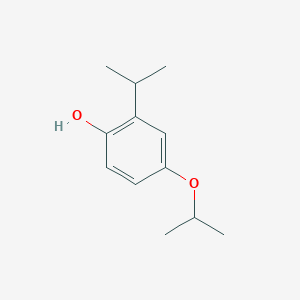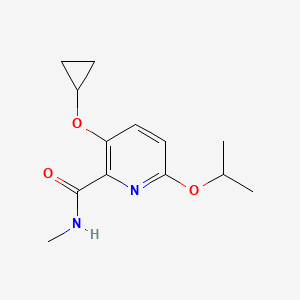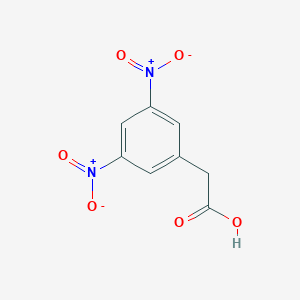
(3,5-Dinitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dinitrophenyl)acetic acid is a member of the class of phenylacetic acids, characterized by the presence of nitro groups at positions 3 and 5 on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)acetic acid typically involves the nitration of phenylacetic acidThe reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dinitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
(3,5-Dinitrophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dinitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring play a crucial role in its reactivity. The compound can act as a Bronsted acid, donating a proton to an acceptor base. Additionally, its ability to undergo nucleophilic aromatic substitution reactions makes it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
(2,4-Dinitrophenyl)acetic acid: Similar in structure but with nitro groups at positions 2 and 4.
(4-Hydroxy-3,5-dinitrophenyl)acetic acid: Contains an additional hydroxyl group at position 4.
Uniqueness: The presence of nitro groups at positions 3 and 5 allows for selective reactions that are not possible with other isomers .
Properties
CAS No. |
67688-83-9 |
|---|---|
Molecular Formula |
C8H6N2O6 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6N2O6/c11-8(12)3-5-1-6(9(13)14)4-7(2-5)10(15)16/h1-2,4H,3H2,(H,11,12) |
InChI Key |
COWWYCMNZFWLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


